molecular formula C10H12BrFN2O B2418003 5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline CAS No. 1494998-38-7

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline

Cat. No.: B2418003
CAS No.: 1494998-38-7
M. Wt: 275.121
InChI Key: XXIXEJKFBTVMQJ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is an organic compound with the molecular formula C10H12BrFN2O It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and morpholine groups

Properties

IUPAC Name

5-bromo-4-fluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXEJKFBTVMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline typically involves the following steps:

    Bromination: The starting material, 4-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position.

    Morpholine Substitution: The brominated intermediate is then reacted with morpholine to introduce the morpholine group at the 2-position.

The reaction conditions for these steps often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-4-methylaniline
  • 5-Bromo-4-fluoro-2-methylaniline
  • 4-Bromo-2-fluoroaniline

Uniqueness

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that lack this functional group .

Biological Activity

5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H12BrF2N3O
  • Molecular Weight : 295.13 g/mol

The presence of bromine and fluorine atoms, along with the morpholine ring, contributes to its unique reactivity and interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various tumor cell lines. For instance, in vitro tests against B16, K562, and CHO cells demonstrated significant antitumor effects. In vivo studies indicated its potential to inhibit liver cancer growth in H22 models.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Structure-activity relationship studies suggest that modifications to the morpholine moiety can enhance its efficacy against specific bacterial strains.
  • Anti-inflammatory Effects : Research indicates that related compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX-1 and COX-2 inhibition are critical parameters for evaluating their therapeutic potential .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Aniline Derivative : Starting from 4-fluoroaniline, bromination at the 5-position is carried out.
  • Morpholine Substitution : The morpholine group is introduced through nucleophilic substitution reactions.

These methods can vary in yield and purity based on reaction conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The position of halogen substitutions (bromine and fluorine) significantly affects the compound's interaction with biological targets.
  • Morpholine's presence enhances solubility and bioavailability, which are essential for therapeutic applications.

Case Studies

Several studies highlight the biological activity of this compound:

  • Antitumor Studies : A study demonstrated that derivatives with morpholine substitution exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against HepG2 cell lines .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor size and improved survival rates, indicating its potential as an anticancer agent.

Comparative Analysis

The following table summarizes key features comparing this compound with structurally similar compounds:

Compound NameAntitumor ActivityAntimicrobial ActivityCOX Inhibition IC50
This compoundSignificantModerate28 μM
3-Fluoro-N-(morpholin-4-yl)anilineModerateHigh19 μM
2-Fluoro-N-(morpholin-4-yl)anilineLowModerate42 μM

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